1-(Piperazin-1-yl)cyclopentane-1-carboxamide
Overview
Description
1-(Piperazin-1-yl)cyclopentane-1-carboxamide is a compound that features a piperazine ring attached to a cyclopentane carboxamide group. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and pharmaceuticals. The presence of the piperazine ring, a common motif in many bioactive molecules, contributes to its significance.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(Piperazin-1-yl)cyclopentane-1-carboxamide typically involves the reaction of cyclopentanone with piperazine in the presence of a suitable catalyst. One common method includes the use of cyclopentanone and piperazine in a solvent such as ethanol, with the reaction being carried out under reflux conditions . The product is then purified through recrystallization or chromatography.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for the addition of reagents and control of reaction conditions can enhance the efficiency of the process .
Chemical Reactions Analysis
Types of Reactions: 1-(Piperazin-1-yl)cyclopentane-1-carboxamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, where the piperazine ring can be functionalized with different substituents.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base such as sodium hydride.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a carboxylic acid derivative, while substitution reactions can introduce various functional groups onto the piperazine ring .
Scientific Research Applications
1-(Piperazin-1-yl)cyclopentane-1-carboxamide has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a building block in the synthesis of pharmaceuticals
Mechanism of Action
The mechanism by which 1-(Piperazin-1-yl)cyclopentane-1-carboxamide exerts its effects involves its interaction with specific molecular targets. The piperazine ring can interact with various receptors and enzymes, modulating their activity. This interaction can lead to changes in cellular pathways, influencing processes such as cell proliferation and apoptosis .
Comparison with Similar Compounds
- 1-(Piperazin-1-yl)cyclohexane-1-carboxamide
- 1-(Piperazin-1-yl)cyclobutane-1-carboxamide
- 1-(Piperazin-1-yl)cycloheptane-1-carboxamide
Comparison: 1-(Piperazin-1-yl)cyclopentane-1-carboxamide is unique due to the specific size and flexibility of the cyclopentane ring, which can influence its binding affinity and selectivity for certain biological targets. Compared to its analogs with different ring sizes, this compound may exhibit distinct pharmacokinetic and pharmacodynamic properties .
Properties
IUPAC Name |
1-piperazin-1-ylcyclopentane-1-carboxamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19N3O/c11-9(14)10(3-1-2-4-10)13-7-5-12-6-8-13/h12H,1-8H2,(H2,11,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UPCXECJVRKDQSJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)(C(=O)N)N2CCNCC2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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